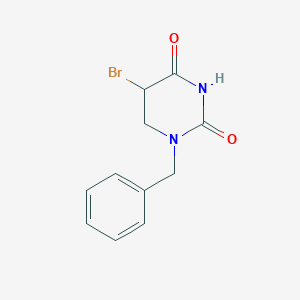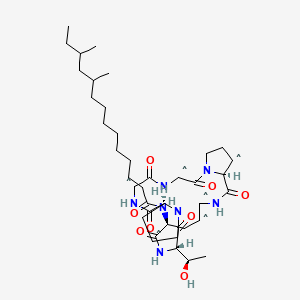
(3-methylphenyl)methyl N,N-dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-methylphenyl)methyl N,N-dimethylcarbamate is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylphenyl)methyl N,N-dimethylcarbamate typically involves the reaction of 3-methylbenzyl chloride with N,N-dimethylcarbamic acid chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamic acid chloride. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3-methylphenyl)methyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(3-methylphenyl)methyl N,N-dimethylcarbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pesticides and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3-methylphenyl)methyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting their normal function. The pathways involved in its mechanism of action are still under investigation, but it is known to affect neurotransmitter systems and other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-methylphenyl)methyl N,N-diethylcarbamate
- (3-methylphenyl)methyl N,N-dimethylthiocarbamate
- (3-methylphenyl)methyl N,N-dimethylurea
Uniqueness
(3-methylphenyl)methyl N,N-dimethylcarbamate is unique due to its specific chemical structure and properties. It has a distinct reactivity profile compared to other similar compounds, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
16605-27-9 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
(3-methylphenyl)methyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-9-5-4-6-10(7-9)8-14-11(13)12(2)3/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
IRXUAVIHPKYIFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)COC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


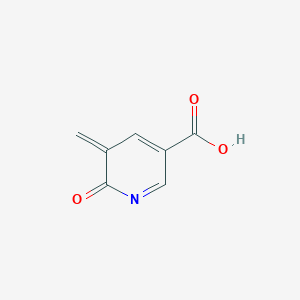
![(E)-N-[(3S,4S,6S)-2-[(2R,4R,5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide](/img/structure/B12356658.png)
![4-[2-(2-Amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid](/img/structure/B12356660.png)
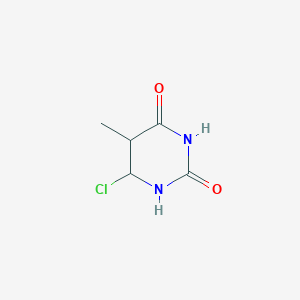
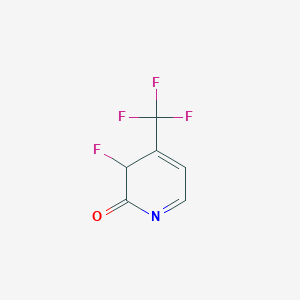

![6-methylimino-5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12356686.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B12356687.png)
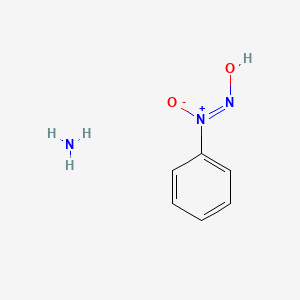
![N-[(3R,4R,5R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12356709.png)

